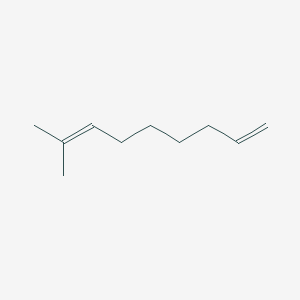
3-Methyl-4-(methylamino)benzene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(methylamino)benzene-1-diazonium is an aromatic diazonium compound. Diazonium compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. These compounds are highly reactive and are used as intermediates in various organic synthesis reactions, particularly in the preparation of azo dyes and other aromatic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Methyl-4-(methylamino)benzene-1-diazonium typically involves the diazotization of 3-Methyl-4-(methylamino)aniline. The process is as follows:
Starting Material: 3-Methyl-4-(methylamino)aniline.
Reagents: Sodium nitrite (NaNO₂) and a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
The reaction proceeds as follows: [ \text{3-Methyl-4-(methylamino)aniline} + \text{NaNO₂} + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H₂O} ]
Industrial Production Methods
In an industrial setting, the diazotization process is scaled up using continuous flow reactors to maintain the low temperature and control the reaction rate. The diazonium salt is often used immediately in subsequent reactions due to its instability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-(methylamino)benzene-1-diazonium undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Using copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN) to replace the diazonium group with a halide or cyanide.
Azo Coupling: Reacting with phenols or aromatic amines in alkaline conditions to form azo dyes.
Major Products Formed
Aryl Halides: Formed via Sandmeyer reactions.
Azo Compounds: Formed via coupling reactions with phenols or aromatic amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-(methylamino)benzene-1-diazonium is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: In the study of enzyme-catalyzed reactions involving diazonium compounds.
Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(methylamino)benzene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions due to the excellent leaving group ability of nitrogen gas (N₂). The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or coupling partners used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenediazonium Chloride: A simpler diazonium compound used in similar reactions.
4-Nitrobenzenediazonium: Another diazonium compound with a nitro group that affects its reactivity.
Uniqueness
3-Methyl-4-(methylamino)benzene-1-diazonium is unique due to the presence of both a methyl group and a methylamino group on the aromatic ring. This substitution pattern can influence the reactivity and selectivity of the compound in various reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
91259-29-9 |
|---|---|
Molekularformel |
C8H10N3+ |
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
3-methyl-4-(methylamino)benzenediazonium |
InChI |
InChI=1S/C8H10N3/c1-6-5-7(11-9)3-4-8(6)10-2/h3-5,10H,1-2H3/q+1 |
InChI-Schlüssel |
OMLDVCZVGLONGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+]#N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)



![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)





![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)

![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
